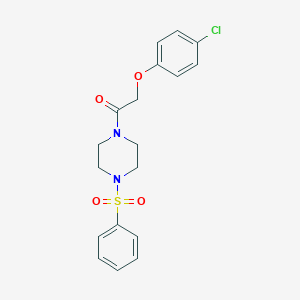![molecular formula C23H30FN3O B247687 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247687.png)
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for further research.
Mécanisme D'action
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and serotonin, ultimately leading to the observed therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine and norepinephrine in the brain, leading to an improvement in mood and cognitive function. This compound has also been shown to reduce the levels of cortisol, a hormone associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One potential avenue is the development of this compound-based drugs for the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Overall, the unique chemical structure and potential therapeutic applications of this compound make it an exciting area of research for the scientific community.
Méthodes De Synthèse
The synthesis of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine and 4-(2-methoxyphenyl)piperazine. This reaction can be catalyzed by various reagents, such as palladium, copper, or iron. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders such as depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of tumor cells.
Propriétés
Formule moléculaire |
C23H30FN3O |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30FN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
Clé InChI |
AQNCWWGKOWNJJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)


![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)
